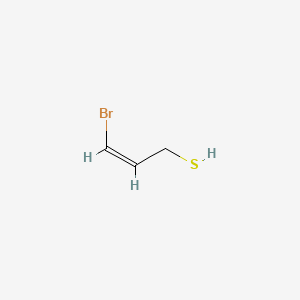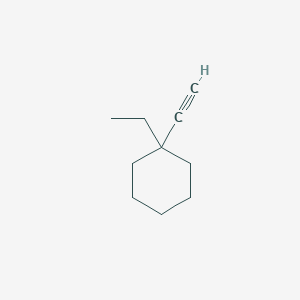
1-Ethyl-1-ethynylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-1-ethynylcyclohexane is an organic compound with the molecular formula C10H16 It is a derivative of cyclohexane, where one hydrogen atom is replaced by an ethyl group and another by an ethynyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-ethynylcyclohexane can be synthesized through the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method involves the formation of an intermediate, which is then converted to the desired product through further chemical reactions.
Industrial Production Methods:
化学反应分析
Types of Reactions: 1-Ethyl-1-ethynylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: It can undergo substitution reactions where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) are common.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Ethylcyclohexane.
Substitution: Halogenated cyclohexane derivatives.
科学研究应用
1-Ethyl-1-ethynylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism by which 1-Ethyl-1-ethynylcyclohexane exerts its effects involves interactions with various molecular targets. The ethynyl group can participate in reactions that form new carbon-carbon bonds, influencing the compound’s reactivity and stability. The pathways involved include:
Enzyme Inhibition: It can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to certain receptors, altering cellular responses.
相似化合物的比较
1-Ethynylcyclohexanol: An alkynyl alcohol derivative with similar structural features.
1-Ethynyl-1-hydroxycyclohexane: Another derivative with a hydroxyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-1-ethynylcyclohexane is unique due to the presence of both ethyl and ethynyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
属性
分子式 |
C10H16 |
|---|---|
分子量 |
136.23 g/mol |
IUPAC 名称 |
1-ethyl-1-ethynylcyclohexane |
InChI |
InChI=1S/C10H16/c1-3-10(4-2)8-6-5-7-9-10/h1H,4-9H2,2H3 |
InChI 键 |
UQQMJCOBMDJCPN-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCCCC1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490154.png)
![Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490157.png)
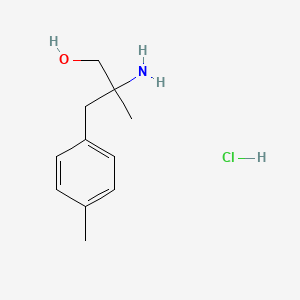
![3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B13490170.png)

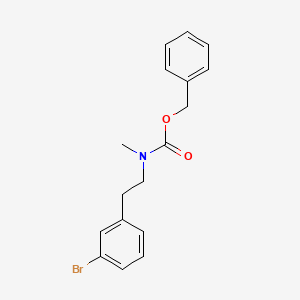
![tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate](/img/structure/B13490199.png)

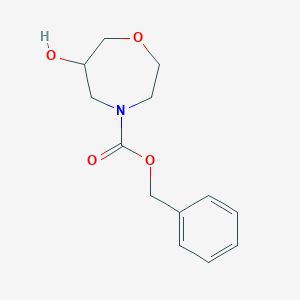
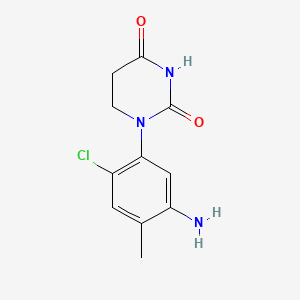

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B13490224.png)
